molecular formula C14H15N3OS B3847990 5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B3847990
M. Wt: 273.36 g/mol
InChI Key: FRVPVCWIBOJWQK-ZDHPXMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMTS, is a synthetic compound with a thiazolidinone core structure. It has been extensively studied for its potential as a therapeutic agent due to its various biological activities.

Mechanism of Action

5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one has the advantage of being a synthetic compound that can be easily synthesized in the laboratory. However, its potential as a therapeutic agent has not yet been fully explored, and further studies are needed to determine its safety and efficacy.

Future Directions

Future research on 5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one could focus on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be investigated for its potential as an anti-viral agent and for its ability to modulate the immune system. Further studies could also explore the use of 5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one in combination with other compounds for the treatment of cancer and inflammation.

Scientific Research Applications

5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been investigated for its ability to induce apoptosis in cancer cells and its potential as a therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

(5E)-2-amino-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-17(2)11-8-6-10(7-9-11)4-3-5-12-13(18)16-14(15)19-12/h3-9H,1-2H3,(H2,15,16,18)/b4-3+,12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPVCWIBOJWQK-ZDHPXMGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-imino-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
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5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one

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